molecular formula C11H16O2 B13713554 2-Hydroxyspiro[5.5]undec-2-en-4-one CAS No. 61733-79-7

2-Hydroxyspiro[5.5]undec-2-en-4-one

Katalognummer: B13713554
CAS-Nummer: 61733-79-7
Molekulargewicht: 180.24 g/mol
InChI-Schlüssel: QLXXMQIQECQMEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxyspiro[55]undec-2-en-4-one is a spirocyclic compound characterized by a unique structural motif where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyspiro[5.5]undec-2-en-4-one typically involves multicomponent reactions. One common method includes the condensation of dimedone, acetoacetic ester, and allylamine under specific conditions . The reaction proceeds through a cascade carbocyclization mechanism, leading to the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxyspiro[5.5]undec-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted derivatives, which can be further utilized in various applications.

Wissenschaftliche Forschungsanwendungen

2-Hydroxyspiro[5.5]undec-2-en-4-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Hydroxyspiro[5.5]undec-2-en-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. This makes the compound a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydroxyspiro[5.5]undec-2-en-4-one is unique due to its specific hydroxyl and spirocyclic structure, which provides distinct chemical reactivity and biological activity compared to other spirocyclic compounds.

Eigenschaften

CAS-Nummer

61733-79-7

Molekularformel

C11H16O2

Molekulargewicht

180.24 g/mol

IUPAC-Name

2-hydroxyspiro[5.5]undec-2-en-4-one

InChI

InChI=1S/C11H16O2/c12-9-6-10(13)8-11(7-9)4-2-1-3-5-11/h6,12H,1-5,7-8H2

InChI-Schlüssel

QLXXMQIQECQMEO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CC(=CC(=O)C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.